molecular formula C15H32O3 B14606455 Acetic acid;tridecan-6-ol CAS No. 60826-27-9

Acetic acid;tridecan-6-ol

Cat. No.: B14606455
CAS No.: 60826-27-9
M. Wt: 260.41 g/mol
InChI Key: KWBMQERCESJOKY-UHFFFAOYSA-N
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Description

The compound "Acetic acid;tridecan-6-ol" likely refers to tridecan-6-yl acetate, an ester formed by the reaction between acetic acid (CH₃COOH) and tridecan-6-ol (a 13-carbon alcohol with a hydroxyl group on the 6th carbon). Esters of acetic acid are widely used in fragrances, solvents, and plasticizers due to their volatility and solubility profiles. Tridecan-6-ol itself is a mid-chain alcohol with applications in surfactants and specialty chemicals. The esterification of tridecan-6-ol with acetic acid combines the properties of both components, yielding a compound with intermediate hydrophobicity and stability .

Properties

CAS No.

60826-27-9

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

acetic acid;tridecan-6-ol

InChI

InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-10-12-13(14)11-9-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)

InChI Key

KWBMQERCESJOKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCC)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tridecan-6-ol can be achieved through esterification, where acetic acid reacts with tridecan-6-ol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

CH3COOH+C13H28OCH3COO-C13H27+H2O\text{CH}_3\text{COOH} + \text{C}_{13}\text{H}_{28}\text{O} \rightarrow \text{CH}_3\text{COO-C}_{13}\text{H}_{27} + \text{H}_2\text{O} CH3​COOH+C13​H28​O→CH3​COO-C13​H27​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tridecan-6-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in tridecan-6-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Tridecan-6-one or tridecanoic acid.

    Reduction: Tridecan-6-ol and acetic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid;tridecan-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid;tridecan-6-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and tridecan-6-ol. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Tridecan-6-ol can interact with lipid membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Acetic Acid Esters with Varying Alkyl Chains

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)* Solubility in Water Applications
Methyl acetate C₃H₆O₂ 74.08 57 Highly soluble Solvent, flavoring agent
Hexyl acetate C₈H₁₆O₂ 144.21 169 Slightly soluble Perfumes, food additives
Tridecan-6-yl acetate C₁₅H₃₀O₂ 242.40 ~280 (estimated) Insoluble Fragrances, surfactants
Tetradecyl acetate C₁₆H₃₂O₂ 256.43 ~300 (estimated) Insoluble Plasticizers, lubricants

*Boiling points estimated based on alkyl chain length trends.

  • Chain Length and Position: Tridecan-6-yl acetate has a longer alkyl chain than hexyl acetate, resulting in higher molecular weight, lower water solubility, and higher boiling point. The central hydroxyl group in tridecan-6-ol distinguishes it from primary alcohols (e.g., 1-tridecanol), influencing ester synthesis efficiency and metabolic pathways .

Functional Comparisons

  • Solvent Properties : Tridecan-6-yl acetate’s moderate chain length balances volatility and persistence, making it suitable for long-lasting fragrances. In contrast, methyl acetate’s high volatility limits its use to short-term applications .
  • Surfactant Potential: Tridecan-6-ol’s branched structure enhances surfactant efficiency compared to linear alcohols (e.g., 1-dodecanol). Ethoxylated derivatives (e.g., tridecanol condensed with ethylene oxide, ) improve water solubility for detergent formulations.

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